1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine
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Overview
Description
1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorinated phenyl group, and an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine typically involves multiple steps, starting with the preparation of the aziridine intermediate. The aziridine is then reacted with a chlorinated phenyl derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include cyclopropylmethylamine, chlorinated phenyl derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The aziridine moiety is known to react with nucleophiles, which can lead to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Another chlorinated aromatic compound with different functional groups.
4-Iodobenzoic acid: Contains a halogenated aromatic ring but with different substituents.
Uniqueness
1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine is unique due to its combination of a pyrrolidine ring, aziridine moiety, and chlorinated phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[[2-chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-18-9-17(6-5-15(18)11-20-7-1-2-8-20)22-13-16-12-21(16)10-14-3-4-14/h5-6,9,14,16H,1-4,7-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHQOUAXJQZBBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)OCC3CN3CC4CC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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